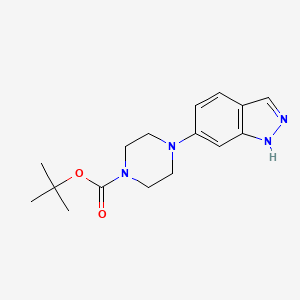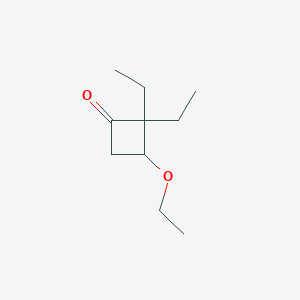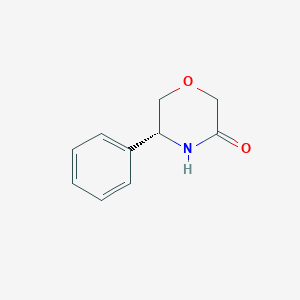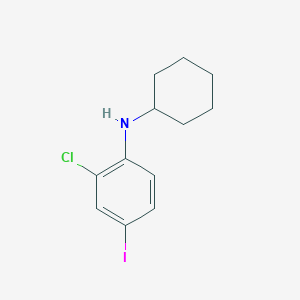
2-chloro-N-cyclohexyl-4-iodoaniline
説明
“2-chloro-N-cyclohexyl-4-iodoaniline” is a chemical compound with the molecular formula C12H15ClIN . It has a molecular weight of 335.61 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexyl group (a six-membered carbon ring) attached to an aniline group (an amino group attached to a phenyl group) via a nitrogen atom. Additionally, the phenyl ring carries an iodine atom and a chlorine atom .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved information.科学的研究の応用
Absorption and Distribution in Animals
The compound 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, closely related to 2-chloro-N-cyclohexyl-4-iodoaniline, has been studied for its absorption, distribution, excretion, and biotransformation in animals. It's particularly noted for its lipid solubility and rapid degradation in plasma after parenteral dosage. This compound, after intravenous injection, showed significant presence in cerebrospinal fluid, indicating its potential for central nervous system applications. The primary excretion route for the compound's degradation products is through the kidneys (Oliverio et al., 1970).
In Vivo and In Vitro Toxicity Studies
Studies have been conducted to understand the in vivo and in vitro nephrotoxic and hepatotoxic potentials of haloanilines, a class of compounds that includes this compound. These studies are crucial for understanding the safety profile of these compounds when used in various applications. One such study on 3-haloanilines, which are structurally similar, revealed that they are not potent nephrotoxicants or hepatotoxicants at sublethal doses (Rankin et al., 1995).
Epichlorohydrin Interaction with Hemoglobin and DNA
Research on the interaction of epichlorohydrin, a molecule structurally similar to this compound, with hemoglobin and DNA in rats has provided insights into the potential biotransformation and biomonitoring applications of such compounds. The study indicated the formation of specific adducts that could be used in human biomonitoring studies, pointing towards the utility of similar compounds in biological monitoring and possibly in therapeutic contexts (Landin et al., 1999).
Chemical Properties and Biological Effects
Understanding the chemical properties and biological effects of related compounds, such as N-(2-chloroethyl-N-cyclohexyl-N-nitrosourea (CCNU) and its metabolites, offers insights into the potential use of this compound in medical and scientific research. Studies have shown that the biological effects observed following the administration of CCNU are due to its major metabolites, suggesting that similar compounds could have significant biological activities worth exploring (Wheeler et al., 1977).
特性
IUPAC Name |
2-chloro-N-cyclohexyl-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClIN/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQGVQLHRKJCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



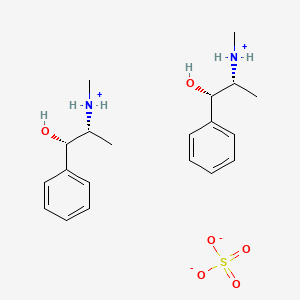

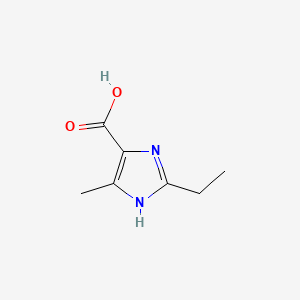
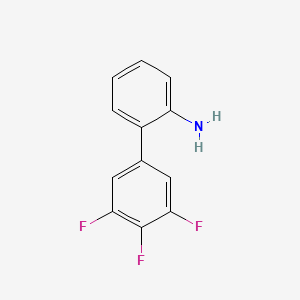
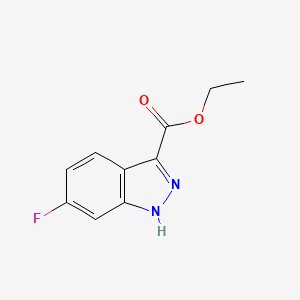

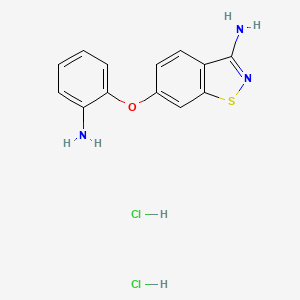
![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
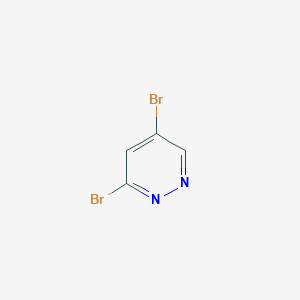
![{2-[2-(3-Methylbutoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419069.png)
